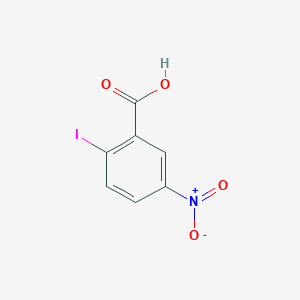

2-Iodo-5-nitrobenzoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

2-Iodo-5-nitrobenzoic acid can be synthesized through several methods. One common synthetic route involves the nitration of 2-iodobenzoic acid . The reaction typically uses concentrated sulfuric acid and nitric acid as reagents, with the reaction temperature controlled between -5°C to 5°C . After the nitration reaction, the product is isolated by quenching with water, followed by filtration, washing, and drying .

Another method involves the one-pot conversion of substituted benzoic acids to anilines using tosyl azide under transition metal-free conditions . This environmentally benign method is scalable and requires simple reagents, making it suitable for industrial production .

Analyse Chemischer Reaktionen

2-Iodo-5-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Wissenschaftliche Forschungsanwendungen

2-Iodo-5-nitrobenzoic acid has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: It serves as an intermediate in the production of various pharmaceutical compounds.

Material Science: The compound is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Iodo-5-nitrobenzoic acid depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is replaced by another group through the formation of a palladium complex . In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 19230-50-3

- Formula: C₇H₄INO₄

- Molecular Weight : 293.02 g/mol

- Appearance : Brown or yellow crystalline solid .

Synthesis: 2-Iodo-5-nitrobenzoic acid is synthesized via nitration of 2-iodobenzoic acid using HNO₃ (65%) and H₂SO₄ (95%) at 135 °C, yielding 42% after purification . The reaction releases iodine gas (up to 25 mmol I₂), necessitating ventilation .

Physicochemical Properties :

- Melting Point : 195–198 °C .

- Solubility : Poor solubility in common solvents; requires DCM/t-BuOH mixtures for derivatization .

- Spectroscopic Data: ¹H NMR (DMSO-d₆): δ 8.40 (d, J = 2.7 Hz), 8.29 (d, J = 8.6 Hz), 8.01 (dd, J = 8.6, 2.7 Hz) . ¹³C NMR (DMSO-d₆): δ 166.5 (CO₂), 147.3 (C-NO₂), 142.4 (C-I), 103.7 (C-I) .

Comparative Analysis with Structural Analogs

2-Iodo-5-methoxybenzoic Acid

- CAS No.: 54413-93-3

- Formula : C₈H₇IO₃

- Molecular Weight : 278.05 g/mol

- Key Features :

2-Iodo-5-methylbenzoic Acid

- CAS No.: 52548-14-8

- Formula : C₈H₇IO₂

- Molecular Weight : 262.04 g/mol

- Key Features :

5-Bromo-2-iodobenzoic Acid

- CAS No.: 21740-00-1

- Formula : C₇H₄BrIO₂

- Molecular Weight : 313.92 g/mol

- Key Features :

2-Chloro-5-nitrobenzoic Acid

- CAS No.: 2516-96-3

- Formula: C₇H₄ClNO₄

- Molecular Weight : 201.57 g/mol

- Key Features :

5-Iodoanthranilic Acid

- CAS No.: 5326-47-6

- Formula: C₇H₆INO₂

- Molecular Weight : 263.03 g/mol

- Key Features: Amino group (-NH₂) introduces nucleophilic sites for metal coordination or peptide coupling. Melting Point: 219–221 °C; used in medicinal chemistry .

Comparative Data Table

Research Findings and Stability Analysis

- Electron-Withdrawing Effects: The nitro group in this compound enhances thermal stability (decomposition rate $ k_{\text{decomp}} = 4.43 \times 10^{-3} \, \text{s}^{-1} $) but reduces solubility compared to non-nitro analogs like 2-iodo-5-methylbenzoic acid .

- Acidic Conditions: Under protonation, the I–CF₃ bond in nitro derivatives decays faster ($ k_{\text{decomp}} $ 10× higher) than in non-nitro reagents, limiting utility in acidic environments .

- Synthetic Utility : Iodo-nitro derivatives serve as precursors for hypervalent iodine reagents, while methoxy or methyl analogs are preferred for lipophilic intermediates .

Biologische Aktivität

2-Iodo-5-nitrobenzoic acid (INBA), with the molecular formula C7H4INO4, is an organic compound that has gained attention in various scientific fields due to its unique chemical properties and biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, biochemical interactions, and potential applications in pharmaceuticals and material science.

- Molecular Weight : 293.02 g/mol

- Log P (Octanol-Water Partition Coefficient) : 1.24 (indicating moderate lipophilicity) .

- Safety Hazards : May cause skin irritation, serious eye irritation, and respiratory issues .

This compound functions primarily as a reactant in organic synthesis. Its biological activity is largely dependent on its interaction with other molecules, particularly in the following ways:

- Nitroreduction : The nitro group in INBA can undergo reduction reactions, which are crucial in various biochemical pathways .

- Substitution Reactions : The iodine atom can be substituted with other functional groups, enhancing its utility in synthesizing complex organic molecules .

- Formation of Fluorescent Compounds : INBA reacts with terminal alkynes to produce fluorescent derivatives, which can be used as probes in biochemical assays .

Antimicrobial Activity

Research indicates that compounds similar to INBA exhibit antimicrobial properties due to their ability to interfere with bacterial enzyme functions. For instance, studies have shown that nitroaromatic compounds can inhibit bacterial growth by targeting specific metabolic pathways .

Drug Development

INBA serves as a precursor in the synthesis of various pharmaceutical agents. Its role as an intermediate allows for the development of drugs targeting specific biochemical pathways. For example, it has been utilized in synthesizing acetylcholinesterase inhibitors, which are relevant for treating neurodegenerative diseases .

Case Studies

- Synthesis of Acetylcholinesterase Inhibitors :

-

Fluorescent Probes :

- Research highlighted the use of INBA-derived fluorescent compounds for tracking enzyme activity in live cells. These probes allow for real-time monitoring of biological processes, providing insights into enzyme kinetics and cellular responses .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it undergoes:

- Enzyme Interactions : INBA interacts with various enzymes, influencing metabolic pathways such as fatty acid oxidation and quinone reduction .

- Metabolic Stability : Its stability under physiological conditions suggests potential for therapeutic applications where prolonged action is beneficial .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, fluorescent probe |

| 2-Chloro-5-nitrobenzoic acid | Similar structure with Cl | Antimicrobial activity |

| 2-Bromo-5-nitrobenzoic acid | Similar structure with Br | Moderate reactivity |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Iodo-5-nitrobenzoic acid with high purity?

Basic Research Focus

The synthesis of this compound typically involves sequential functionalization of benzoic acid derivatives. A common approach includes:

Nitration : Introducing the nitro group at the 5-position of 2-iodobenzoic acid under controlled acidic conditions (e.g., mixed HNO₃/H₂SO₄) .

Purification : Techniques such as recrystallization (using ethanol/water mixtures) or sublimation are critical for achieving >98% purity .

Methodological Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like di-nitrated isomers.

Q. What analytical techniques are recommended for characterizing this compound?

Basic Research Focus

- Spectroscopy :

- X-ray Crystallography : Resolve 3D structure using programs like SHELXL for refinement .

Advanced Tip : Cross-validate spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. How can researchers address discrepancies in crystallographic data for this compound?

Advanced Research Focus

Contradictions in bond lengths or angles may arise from:

- Twinned Crystals : Use SHELXD/SHELXE for structure solution in cases of pseudo-merohedral twinning .

- Thermal Motion : Refine anisotropic displacement parameters to account for dynamic disorder.

Methodological Answer : Re-examine data collection parameters (e.g., temperature, resolution) and apply restraints for iodine-heavy atoms during refinement .

Q. What are the stability profiles of this compound under varying pH and solvent conditions?

Advanced Research Focus

- Acidic Conditions : The nitro group may undergo partial reduction in strongly acidic media (pH < 2).

- Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMSO, DMF) but prone to iododecarboxylation in protic solvents at elevated temperatures .

Experimental Design : Conduct accelerated stability studies using HPLC to track degradation products and establish storage guidelines (e.g., inert atmosphere, −20°C) .

Q. How can computational modeling enhance the study of this compound’s reactivity?

Advanced Research Focus

- Reactivity Prediction : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites .

- Crystal Packing Analysis : Employ Mercury (CCDC) to model intermolecular interactions (e.g., I···O halogen bonding) influencing solubility .

Data Integration : Compare computed IR/Raman spectra with experimental data to validate electronic structure models .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated halogenated waste containers .

Advanced Consideration : Conduct a hazard assessment using SDS data to identify incompatible materials (e.g., strong oxidizers like peroxides) .

Q. Notes for Methodological Rigor

- Reproducibility : Document reaction conditions (e.g., temperature gradients, stirring rates) in detail per IUPAC guidelines .

- Data Contradictions : Use Bayesian statistics to assess outliers in crystallographic or spectroscopic datasets .

- Ethical Reporting : Disclose limitations (e.g., low crystal quality) and avoid overgeneralizing findings .

Eigenschaften

IUPAC Name |

2-iodo-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSFIFUXHORXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397276 | |

| Record name | 2-Iodo-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-50-3 | |

| Record name | 2-Iodo-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.